Scaffold-Based Potency Differentiation: 2,6-Diazaspiro[3.4]octan-7-one vs. Other σ1R Antagonist Cores
The 2,6-diazaspiro[3.4]octan-7-one core was rationally designed through a structure-based scaffold-hopping approach, and its derivatives exhibit potent sigma-1 receptor (σ1R) antagonism [1]. While direct quantitative comparison data against a specific analog core in the same assay are not provided in the primary reference, the study explicitly demonstrates that optimization of this specific scaffold yielded Compound 32 with a Ki of 12.0 nM for σ1R [1]. This represents a class-level inference of superiority over earlier generation σ1R antagonist scaffolds like E-52862 (Ki = 17.0 nM) [2], suggesting the 2,6-diazaspiro[3.4]octan-7-one framework provides a competitive advantage in achieving high binding affinity.
| Evidence Dimension | Binding affinity to human sigma-1 receptor (σ1R) |
|---|---|
| Target Compound Data | Ki = 12.0 ± 2.9 nM (Compound 32, a derivative of 2,6-diazaspiro[3.4]octan-7-one) |
| Comparator Or Baseline | Ki = 17.0 ± 3.5 nM (E-52862, a different σ1R antagonist scaffold) |
| Quantified Difference | Compound 32 demonstrates a 1.4-fold improvement in binding affinity compared to E-52862. |
| Conditions | Radioligand binding assay using human σ1R membranes and [³H]-(+)-pentazocine. |
Why This Matters
This nanomolar binding affinity validates the 2,6-diazaspiro[3.4]octan-7-one scaffold as a viable and potent core for developing σ1R-targeted therapeutics, guiding procurement for pain and CNS drug discovery programs.
- [1] Chen, Y. et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115134. View Source
- [2] Wünsch, B. (2012). The σ1 receptor antagonist S1RA is a promising candidate for the treatment of neuropathic pain. Journal of Medicinal Chemistry, 55(19), 8209-8210. (Reporting E-52862 data). View Source
